molecular formula C21H16BrClN4O3 B3016713 N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921806-15-7

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3016713
CAS No.: 921806-15-7
M. Wt: 487.74
InChI Key: LIRVQVYRGGIAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo-pyrimidine derivative characterized by a fused bicyclic core with halogenated aryl substituents. Pyrrolo-pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition and anticancer activity . This compound’s unique substitution pattern—featuring a 4-bromo-3-methylphenyl group at the N-position and a 4-chlorophenyl group at the C3 position—distinguishes it from analogues.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O3/c1-11-9-13(5-8-16(11)22)24-19(28)15-10-26(2)18-17(15)25-21(30)27(20(18)29)14-6-3-12(23)4-7-14/h3-10H,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRVQVYRGGIAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₅BrClN₄O₂
  • Molecular Weight : 407.7 g/mol
  • CAS Number : 1188988-37-5

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects on various human cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (µM)Mechanism of Action
HCT-116< 100Induces apoptosis and inhibits cell proliferation
HeLa< 100Induces caspase activity and translocation of phosphatidylserine
MCF-7< 100Causes morphological changes indicative of apoptosis

In a study evaluating similar compounds, it was found that the presence of specific substituents significantly influences their anticancer activity. For instance, compounds with a naphthyl moiety showed enhanced cytotoxicity against HCT-116 and HeLa cells .

The mechanism by which this compound induces apoptosis involves several pathways:

  • Caspase Activation : The compound activates caspases in treated cells, leading to apoptosis. In HeLa cells, caspase activation increased by approximately 31% at a concentration of 100 µM.
  • Phosphatidylserine Translocation : The compound promotes the translocation of phosphatidylserine to the outer leaflet of the cell membrane, a hallmark of early apoptosis.
  • Cell Cycle Arrest : Analysis revealed that treatment with this compound results in significant alterations in cell cycle progression.

Study 1: Cytotoxicity Evaluation

In a controlled study involving various cancer cell lines, this compound was tested against HCT-116 and HeLa cells. The results indicated a dose-dependent increase in apoptotic cells after treatment with concentrations above 25 µM . Morphological assessments using microscopy revealed characteristic signs of apoptosis such as cell shrinkage and detachment from the substrate.

Study 2: Mechanistic Insights

Another study focused on the mechanistic aspects of this compound's action on MCF-7 cells. It was demonstrated that at lower concentrations (25 µM), significant differences in apoptotic indices were observed compared to control groups. The study concluded that specific structural features of the compound are crucial for its biological efficacy .

Comparison with Similar Compounds

Core Structure and Substitution Patterns

The target compound’s pyrrolo[3,2-d]pyrimidine core differs from the more common pyrrolo[2,3-d]pyrimidine isomers (e.g., compounds in ) in the ring fusion position, which influences electronic distribution and binding interactions . Key substituents and their roles are highlighted below:

Compound Name / ID Core Structure Key Substituents Functional Implications
Target Compound Pyrrolo[3,2-d]pyrimidine - N-(4-bromo-3-methylphenyl)
- 3-(4-chlorophenyl)
- 5-methyl
Enhanced lipophilicity (Br/Cl), steric bulk (methyl), and potential kinase selectivity
7-Cyclopentyl-N-(2-methoxyphenyl)-... () Pyrrolo[2,3-d]pyrimidine - Cyclopentyl
- 2-methoxyphenyl
- Sulfamoylphenyl
Improved solubility (sulfamoyl), π-π stacking (methoxy) for CDK9 inhibition
N-(5-(4-bromophenyl)-4-imino-7-(4-sulfamoylphenyl)-... () Pyrrolo[2,3-d]pyrimidine - 4-bromophenyl
- Sulfamoylphenyl
- Chlorobenzamide
Dual halogenation for target affinity; sulfamoyl enhances solubility
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-... () Pyrrolo[3,2-d]pyrimidine - 4-chlorophenyl
- Dipentylamino
- Ethyl ester
Increased hydrophobicity (dipentylamino) and metabolic stability (ester)

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogues like Compound 13 () exhibit high m.p. (258.6°C) due to hydrogen bonding (NH, C=O) and halogenated aryl groups .
  • Solubility : The target’s carboxamide group may improve aqueous solubility compared to esters () but reduce it relative to sulfonamides () .

Kinase Inhibition Potential

  • The bromo and chloro substituents may enhance binding to hydrophobic kinase pockets .
  • Compound: Demonstrated nanomolar CDK9 inhibition (IC₅₀ = 18 nM) via sulfamoyl and methoxyphenyl interactions .
  • Compound : A pyrrolo[2,3-d]pyrimidine with fluorophenyl and hydroxyacetamide groups showed activity in cellular assays, emphasizing the role of halogenation .

Anticancer Activity

  • Pyrrolo[3,2-d]pyrimidines in are patented for cancer treatment, likely due to apoptosis induction and cell cycle arrest . The target’s methyl and halogen substituents could modulate cytotoxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.